molecular formula C11H8F2N2 B14243247 N-(2,3-Difluorophenyl)pyridin-2-amine CAS No. 227805-81-4

N-(2,3-Difluorophenyl)pyridin-2-amine

Cat. No.: B14243247
CAS No.: 227805-81-4
M. Wt: 206.19 g/mol
InChI Key: UHNKEVNTJSWKMZ-UHFFFAOYSA-N
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Description

N-(2,3-Difluorophenyl)pyridin-2-amine: is an organic compound with the molecular formula C11H8F2N2

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method for synthesizing N-(2,3-Difluorophenyl)pyridin-2-amine involves the nucleophilic substitution of a halogenated pyridine derivative with a difluoroaniline.

    Suzuki-Miyaura Coupling: Another approach involves the Suzuki-Miyaura coupling reaction between a boronic acid derivative of pyridine and a halogenated difluoroaniline.

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,3-Difluorophenyl)pyridin-2-amine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of this compound can lead to the formation of amine derivatives with reduced aromaticity. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents. Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine, nitric acid

Major Products:

    Oxidation: N-oxides

    Reduction: Reduced amine derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry: N-(2,3-Difluorophenyl)pyridin-2-amine is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique electronic properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated aromatic amines are known to exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .

Industry: The compound finds applications in the production of agrochemicals and specialty chemicals. Its fluorinated structure imparts desirable properties such as increased lipophilicity and resistance to degradation .

Mechanism of Action

The mechanism of action of N-(2,3-Difluorophenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic environment of the molecule .

Comparison with Similar Compounds

  • N-(2-Fluorophenyl)pyridin-2-amine
  • N-(3-Fluorophenyl)pyridin-2-amine
  • N-(4-Fluorophenyl)pyridin-2-amine

Comparison: N-(2,3-Difluorophenyl)pyridin-2-amine is unique due to the presence of two fluorine atoms at the 2 and 3 positions of the phenyl ring. This dual fluorination can significantly alter the compound’s electronic properties, making it more electron-withdrawing and potentially more reactive in certain chemical reactions compared to its mono-fluorinated analogs .

Properties

CAS No.

227805-81-4

Molecular Formula

C11H8F2N2

Molecular Weight

206.19 g/mol

IUPAC Name

N-(2,3-difluorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H8F2N2/c12-8-4-3-5-9(11(8)13)15-10-6-1-2-7-14-10/h1-7H,(H,14,15)

InChI Key

UHNKEVNTJSWKMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=C(C(=CC=C2)F)F

Origin of Product

United States

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